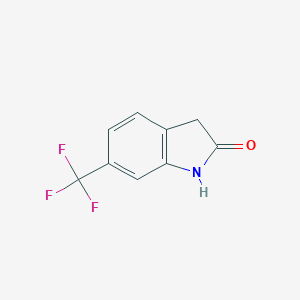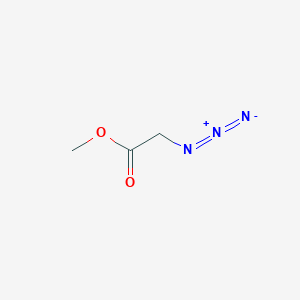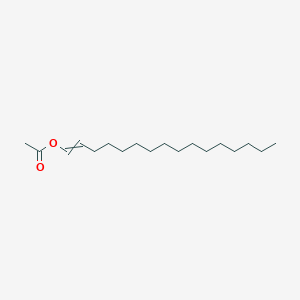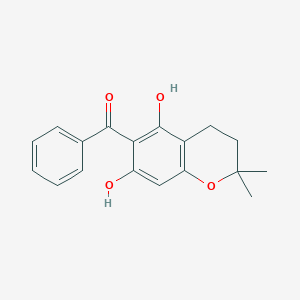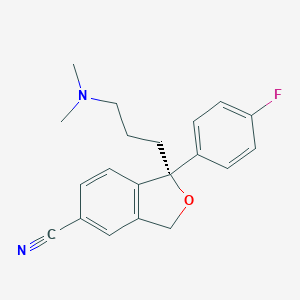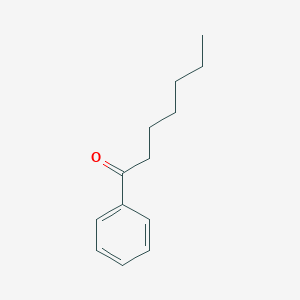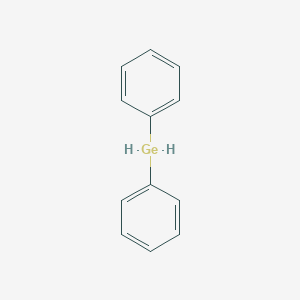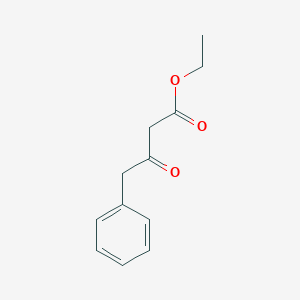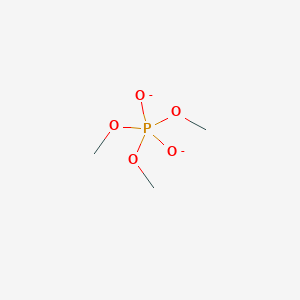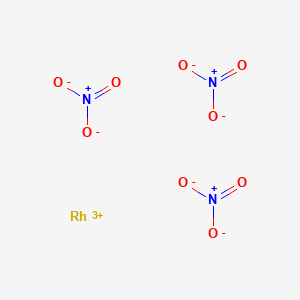
Rhodium nitrate
Übersicht
Beschreibung
Rhodium nitrate is not directly mentioned in the provided papers, but the studies involve rhodium in various chemical contexts. Rhodium is a rare and valuable metal often used as a catalyst in industrial processes and in the synthesis of complex organic compounds. It is also explored for its photocatalytic properties and its ability to facilitate reactions such as hydrogen production and nitrate reduction.
Synthesis Analysis
The synthesis of rhodium-doped calcium niobate nanosheets is described, where rhodium is doped into the lattice of the nanosheet, functioning as an electron trap site and acting as a reaction site for hydrogen evolution . Another study involves the synthesis of a rhodium(III) complex with a terminal nitrido ligand, which is a transient species due to its radical nature . Additionally, rhodium particles are electrodepos
Wissenschaftliche Forschungsanwendungen
-
Catalyst Synthesis
- Application : Rhodium(III) nitrate hydrate is used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .
- Results : The outcomes would also depend on the specific transformation. In general, the use of Rh-doped catalysts can improve the efficiency and selectivity of chemical reactions .
-
Nuclear Waste Recycling
- Application : Rhodium nitrates are of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid .
- Method : The nuclear waste containing rhodium is dissolved in nitric acid, forming rhodium nitrates. These can then be further processed to extract the rhodium .
- Results : This process allows for the recycling of rhodium from nuclear waste, reducing the environmental impact of nuclear power generation .
-
Preparation of Rhodium Nitrite Complexes
- Application : Rhodium nitromonoethylenediamine complexes with various compositions are prepared and structurally characterized .
- Method : The specific method of preparation involves the reaction of Rhodium(III) nitrate with ethylenediamine under controlled conditions .
- Results : The resulting complexes have been characterized and their structures determined. These complexes have potential applications in photochemistry .
-
Electrodeposition
-
Synthesis of Bimetallic Catalysts
- Application : Rhodium(III) nitrate hydrate can be used as a precursor to synthesize bimetallic Rh/Co catalysts for Ethene Hydroformylation .
- Method : Rhodium(III) nitrate hydrate is combined with Co(NO3)2.6H2O to synthesize the catalyst .
- Results : The resulting bimetallic Rh/Co catalyst is used for Ethene Hydroformylation .
-
Simultaneous Electrodeposition of Cu and Rh
- Application : Rhodium(III) nitrate hydrate can be used for the simultaneous electrodeposition of Cu and Rh from an aqueous nitrate solution .
- Method : An aqueous solution containing Cu and Rh nitrates is subjected to an electric field, causing Cu and Rh to be simultaneously deposited on the electrode .
- Results : This method allows for the creation of a Cu-Rh alloy with specific properties .
-
Synthesis of Rhodium
- Application : Rhodium(III) nitrate is used as a precursor to synthesize rhodium .
- Method : The specific method of synthesis would depend on the desired form of the rhodium. Typically, the Rhodium(III) nitrate would be reduced under controlled conditions to form rhodium .
- Results : The resulting rhodium can be used in various applications, such as catalysts, electro-plating, and glass industry .
-
Automotive Catalytic Converters
-
Oxidation Reactions
Safety And Hazards
Rhodium (III) nitrate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It may be corrosive to metals and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .
Zukünftige Richtungen
Research on Rhodium nitrate is ongoing. One study proposes a three-step relay mechanism composed of a spontaneous redox reaction, electrochemical reduction, and electrocatalytic reduction to overcome the issue of high reaction overpotential . Another study introduces the mechanism of ammonia synthesis, influencing factors, evaluation parameters, and strategies employed to design efficient electrocatalysts based on recent catalyst progress of electrochemical reduction of nitrate .
Eigenschaften
IUPAC Name |
rhodium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Rh/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNYVYJABGOSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh(NO3)3, N3O9Rh | |
| Record name | Rhodium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhodium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890644 | |
| Record name | Rhodium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Rhodium(III) nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium nitrate | |
CAS RN |
10139-58-9 | |
| Record name | Nitric acid, rhodium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

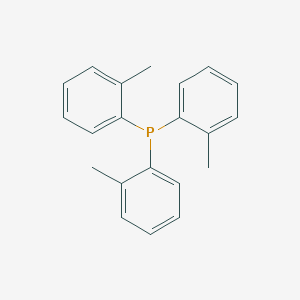
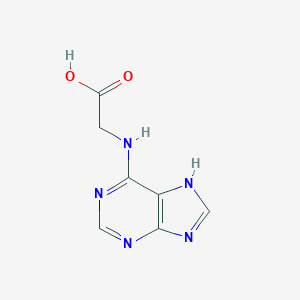
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
